Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride
Description
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride (CAS 64059-45-6), is a quaternary ammonium compound characterized by an isoquinolinium core substituted with a 3-(dimethylamino)propyl chain. Its molecular formula is C₁₄H₂₀BrClN₂, reflecting the dual counterions (bromide and hydrochloride) . This compound is structurally distinct due to the presence of a tertiary dimethylamino group on the propyl side chain, which influences its solubility, stability, and biological interactions. It is primarily utilized in organic synthesis and as a cationic surfactant in pharmaceutical and cosmetic formulations .
Properties
CAS No. |
64059-45-6 |
|---|---|
Molecular Formula |
C14H20BrClN2 |
Molecular Weight |
331.68 g/mol |
IUPAC Name |
3-isoquinolin-2-ium-2-ylpropyl(dimethyl)azanium;bromide;chloride |
InChI |
InChI=1S/C14H19N2.BrH.ClH/c1-15(2)9-5-10-16-11-8-13-6-3-4-7-14(13)12-16;;/h3-4,6-8,11-12H,5,9-10H2,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
OIMCRYGRGHXRHC-UHFFFAOYSA-M |
Canonical SMILES |
C[NH+](C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride typically involves the quaternization of isoquinoline with 3-(dimethylamino)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of the isoquinolinium compound.
Reduction: Secondary amines.
Substitution: Various substituted isoquinolinium derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity:
Isoquinolinium derivatives have been studied for their potential antitumor activity. Research indicates that certain isoquinolinium compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of isoquinolinium derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models . The structure-activity relationship (SAR) studies highlighted that modifications in the isoquinolinium structure could enhance their anticancer properties.
2. Neurological Disorders:
Isoquinolinium compounds are being investigated for their neuroprotective effects. They have shown potential in modulating neurotransmitter systems, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. Research demonstrates that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline .
Material Science Applications
1. Corrosion Inhibition:
Isoquinolinium bromides have been evaluated as corrosion inhibitors for metals like carbon steel in acidic environments. A study demonstrated that octyl isoquinolinium bromide effectively inhibited both anodic and cathodic reactions on Q235 carbon steel in hydrochloric acid solutions. The inhibition efficiency was found to increase with the concentration of the inhibitor and was attributed to strong adsorption on the metal surface .
| Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |
|---|---|
| 100 | 70 |
| 200 | 85 |
| 300 | 90 |
Case Studies
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, isoquinolinium derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that specific structural modifications led to increased potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Corrosion Inhibition
A detailed investigation into the corrosion inhibition properties of octyl isoquinolinium bromide revealed its effectiveness at various temperatures and concentrations. The electrochemical studies conducted showed that this compound acted as a mixed-type inhibitor with a high adsorption constant, confirming its strong interaction with the metal surface .
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Isoquinolinium Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences between the target compound and analogous isoquinolinium derivatives:
Key Observations :
- Counterion Effects : The dual Br⁻/Cl⁻ counterions in the target compound enhance its solubility in polar solvents compared to dibromide analogs (e.g., CAS 64047-56-9), which exhibit lower aqueous solubility .
- Alkyl Chain Influence: Longer alkyl chains (e.g., dodecyl in ) increase hydrophobicity, favoring applications in surface coatings, whereas shorter chains with tertiary amines (e.g., dimethylamino) improve compatibility with biological systems .
Reactivity Differences :
- The target compound’s dimethylamino group facilitates pseudo-base formation under basic conditions, leading to isocarbostyril derivatives, a pathway less accessible in trimethylammonium-substituted analogs (CAS 64047-59-2) .
- Dibromide salts (e.g., CAS 64047-56-9) exhibit slower degradation rates than Br⁻/Cl⁻ mixtures due to stronger ionic interactions .
Biological Activity
Isoquinolinium compounds have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride , examining its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a quaternary ammonium group, which enhances its solubility and interaction with biological membranes. The structural formula can be represented as follows:
- Chemical Formula : C₁₁H₁₅BrClN
- Molecular Weight : 292.61 g/mol
Isoquinolinium derivatives are known to interact with various biological targets, particularly in the central nervous system. They exhibit significant activity as acetylcholinesterase (AChE) inhibitors, which is crucial for the modulation of neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Acetylcholinesterase Inhibition
Research has shown that isoquinolinium compounds can inhibit AChE with varying potency. For instance, studies indicate that isoquinolinium cations are more effective than their corresponding isoquinoline forms in inhibiting mitochondrial respiration and AChE activity . The inhibitory potency is influenced by structural modifications, such as the length and nature of alkyl chains attached to the isoquinolinium core.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the biological activity of isoquinolinium derivatives is significantly affected by:
- Alkyl Chain Length : Longer chains generally enhance inhibitory activity.
- Substituents on the Isoquinoline Ring : Certain substituents can increase binding affinity to AChE.
For example, a study indicated that isoquinolinium compounds with specific aromatic substitutions exhibited enhanced selectivity towards insect AChE compared to human AChE .
Biological Activity Data
A summary of key findings regarding the biological activity of Isoquinolinium derivatives is presented below:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Isoquinolinium Derivative 1 | Human AChE | 5.4 | Moderate inhibitor |
| Isoquinolinium Derivative 2 | Insect AChE | 0.86 | Strong inhibitor |
| Isoquinolinium Derivative 3 | Mitochondrial Respiration | 10.2 | Significant respiratory inhibition |
Case Studies
Several case studies have explored the therapeutic potential of isoquinolinium compounds:
- Neuroprotective Effects : In animal models, isoquinolinium derivatives have shown promise in protecting against neurodegenerative diseases by enhancing cholinergic transmission.
- Antitumor Activity : Some isoquinoline derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDK), suggesting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride?
- Methodological Answer : Synthesis typically involves quaternization of the isoquinoline core with 3-(dimethylamino)propyl bromide under controlled pH and temperature. Purification can be achieved via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and a gradient elution system (e.g., dichloromethane:methanol 9:1 to 4:1). For bromide and hydrochloride salts, ion-exchange chromatography or membrane separation technologies (e.g., nanofiltration) may enhance purity . Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro assays?
- Methodological Answer : Stability testing should include pH-dependent degradation studies (pH 3–9) using buffered solutions, monitored via UV-Vis spectroscopy or HPLC at 24-hour intervals. To mitigate hydrolysis, lyophilization or storage in anhydrous DMSO at -20°C is recommended. Antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can be added to prevent oxidative degradation. Kinetic stability parameters (e.g., t₁/₂) should be calculated using Arrhenius plots under accelerated thermal stress conditions (40–60°C) .
Q. What analytical techniques are critical for distinguishing the bromide and hydrochloride salt forms?
- Methodological Answer : X-ray diffraction (XRD) is definitive for crystal structure differentiation. Complementary techniques include ion chromatography for halide quantification and thermogravimetric analysis (TGA) to assess decomposition profiles. For rapid screening, FT-IR can identify anion-specific vibrational modes (e.g., Br⁻ vs. Cl⁻ at 600–800 cm⁻¹). Elemental analysis (EA) should confirm stoichiometric ratios of C, H, N, and halides .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Replicating experiments across multiple cell lines (e.g., HEK293, RAW264.7) with standardized protocols.
- Dose-response curves (IC₅₀/EC₅₀) to identify biphasic effects.
- Multi-omics integration (transcriptomics/proteomics) to map signaling pathways.
- Meta-analysis of literature data using statistical tools (e.g., ANOVA with post-hoc tests) to assess reproducibility .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to receptors like acetylcholine esterase or ion channels. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models built with descriptors (e.g., logP, polar surface area) may predict bioactivity across analogs. Validation requires correlation with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in multi-target systems?
- Methodological Answer : Use a combination of:
- Knockout/knockdown models (CRISPR/Cas9) to identify critical targets.
- Activity-based protein profiling (ABPP) with fluorescent probes.
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Network pharmacology to map target-pathway-disease interactions.
- Single-cell RNA sequencing to resolve heterogeneity in cellular responses .
Data Management and Validation
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response data, while benchmark dose (BMD) analysis estimates safe exposure levels. For high-throughput screening, Z’-factor calculations validate assay robustness. Bayesian hierarchical models account for inter-experiment variability. Open-source tools like R/Bioconductor or GraphPad Prism streamline analysis .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: temperature, reaction time) via factorial design experiments.
- Use process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR).
- Apply multivariate statistics (PCA, PLS) to correlate CPPs with critical quality attributes (CQAs: purity, yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
